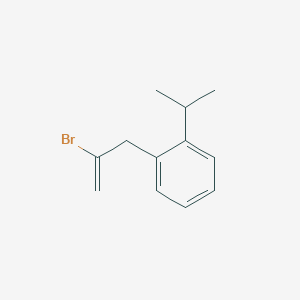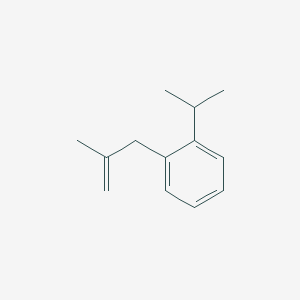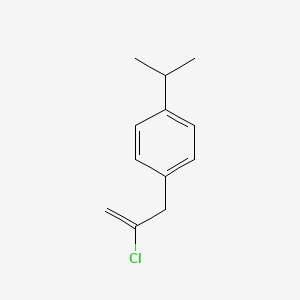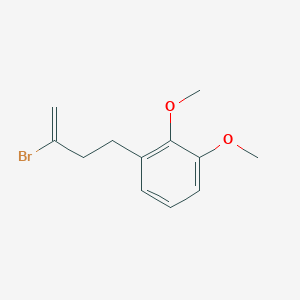
2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene
Übersicht
Beschreibung
“2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It seems to be related to the class of compounds known as chalcones , which are part of the flavonoid class of phenolic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a variety of mono- and dimethoxyarene derivatives have been synthesized from commercially available fluoroarenes via nucleophilic aromatic substitution with sodium methoxide . This reaction provided good to excellent yields of the desired methoxylated products .Wissenschaftliche Forschungsanwendungen
Ethylene Dimerization and Polymer Science
Ethylene dimerization is a critical process in the production of butene-1, used as a co-monomer in manufacturing high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). The Alphabutol process is one such ethylene dimerization technique, highlighting the industrial and research interest in optimizing the selectivity and yield of butene-1. Challenges such as reactor fouling remain underexplored, suggesting areas for further improvement in operational processes and conditions (Alenezi, Manan, & Zaidel, 2019).
Environmental Chemistry and Toxicology
Research on chlorophenols, compounds structurally related to 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene, demonstrates their role as precursors to dioxins in thermal processes, such as Municipal Solid Waste Incineration (MSWI). Understanding the formation and control of these precursors is vital for mitigating dioxin emissions, a significant environmental concern. The review by Peng et al. offers insights into the correlation between chlorophenols and dioxins, contributing to strategies for reducing harmful emissions from MSWI (Peng et al., 2016).
Catalysis and Chemical Transformations
The development of catalysts for converting ethylene to higher-value chemicals is an area of active research, given the fluctuating supply and demand for petrochemicals. Heterogeneous catalysts, including those based on transition metals, offer promising routes for direct conversion processes. These catalysts are explored for their potential to efficiently produce propylene and other valuable olefins from ethylene, highlighting the ongoing innovations and challenges in the field (Ghashghaee, 2018).
Organic Light-Emitting Diodes (OLEDs)
The exploration of BODIPY-based materials for OLED applications signifies an exciting direction in organic electronics. These materials, related to the structural domain of this compound, show potential for tunable properties from green to NIR emission. Their development could lead to metal-free infrared emitters and advance the field of OLED technology, underscoring the versatility of organic compounds in electronic applications (Squeo & Pasini, 2020).
Eigenschaften
IUPAC Name |
1-(3-chlorobut-3-enyl)-2,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-6H,1,7-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVVNDZDQLAADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)






